2-(3-Cyanophenyl)-5-methoxybenzoic acid
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Overview
Description
2-(3-Cyanophenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a methoxy group at the 5-position and a cyanophenyl group at the 2-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of 2-(3-Carboxyphenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(3-Aminophenyl)-5-methoxybenzoic acid.
Substitution: Formation of 2-(3-Cyanophenyl)-5-methoxy-4-nitrobenzoic acid or 2-(3-Cyanophenyl)-5-methoxy-4-bromobenzoic acid.
Scientific Research Applications
2-(3-Cyanophenyl)-5-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The cyanophenyl and methoxy groups can interact with the target protein through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenyl)-5-methoxybenzoic acid
- 2-(3-Cyanophenyl)-4-methoxybenzoic acid
- 2-(3-Cyanophenyl)-5-hydroxybenzoic acid
Uniqueness
2-(3-Cyanophenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the cyanophenyl and methoxy groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-(3-cyanophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-12-5-6-13(14(8-12)15(17)18)11-4-2-3-10(7-11)9-16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURHHNGZZESIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681182 |
Source
|
Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178101-51-3 |
Source
|
Record name | 3'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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